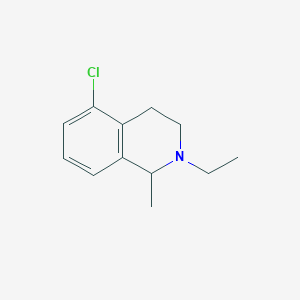
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid
描述
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid, also known as Boc-Cl-Pyr-OH, is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. Boc-Cl-Pyr-OH is a versatile reagent that can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and other heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. Boc-Cl-Pyr-OH is a highly reactive compound and is prone to hydrolysis, making it difficult to handle in the laboratory.
科学研究应用
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides, such as peptide hormones, and as an intermediate in the synthesis of pharmaceuticals and other heterocyclic compounds. 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has also been used in the synthesis of nucleosides, such as adenosine, guanosine, and uridine, and in the synthesis of other small molecules, such as antibiotics, antifungals, and antivirals. In addition, 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has been used in the synthesis of polymers, such as polyamides and polyesters, and in the synthesis of polypeptides, such as insulin.
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is not fully understood. However, it is thought to act as an electrophile, reacting with nucleophiles, such as amines, to form new covalent bonds. This reaction is known as a nucleophilic acyl substitution reaction and is the basis for the synthesis of peptides, nucleosides, and other heterocyclic compounds. 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is also thought to act as a catalyst in the hydrolysis of tert-butyl carbamate to form 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH are not well understood. It is known that it can act as an electrophile and can react with nucleophiles to form new covalent bonds. However, the exact mechanisms by which it affects biochemical and physiological processes are not known.
实验室实验的优点和局限性
The main advantage of using 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH in laboratory experiments is its versatility. It can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and other heterocyclic compounds. It is also relatively easy to handle in the laboratory and can be stored at room temperature.
The main limitation of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is its reactivity. It is prone to hydrolysis and can react with other compounds in the laboratory, which can lead to unwanted side reactions. It is also sensitive to light and moisture, so it must be stored in a dark, dry place.
未来方向
Future research on 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH could focus on further exploring its biochemical and physiological effects. It could also focus on developing new methods for synthesizing 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH and other related compounds, as well as exploring its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, research could focus on developing new methods for controlling and optimizing the reactivity of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH in the laboratory, as well as exploring its potential for use in drug delivery systems. Finally, research could focus on exploring the potential for using 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH as an intermediate in the synthesis of other compounds, such as polymers and polypeptides.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-12(14(19)15(20)21)10-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOZBWNNXCXPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



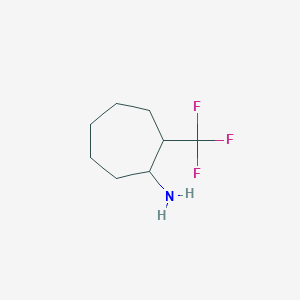


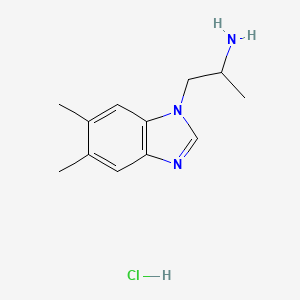

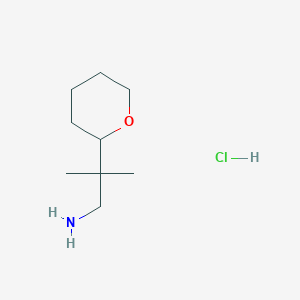


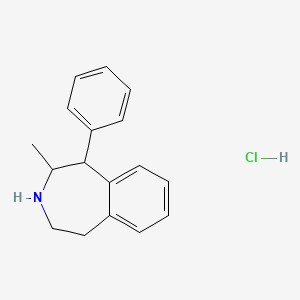
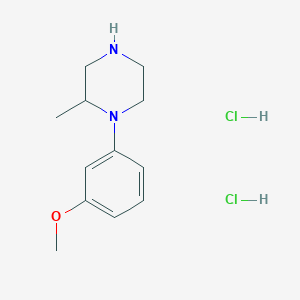

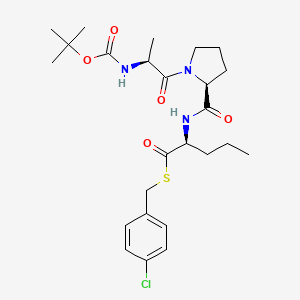
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
